SDZ-62-434 SDZ-62-434 SDZ-62-434 is a platelet activating factor inhibitor potentially for the treatment of cancer. Anti-inflammatory effects of SDZ-62-434 seem to be mediated by interrupting the early-activated intracellular signaling cascades composed of phosphoinositide 3-kinase (PI3K)/Akt and NF-kappaB but not Janus kinase-2 (JAK-2), extracellular signal-regulated kinase (ERK), p38, or C-Jun N-terminal kinase (JNK), according to pharmacological, biochemical and functional analyses.
Brand Name: Vulcanchem
CAS No.: 115621-95-9
Catalog No.: VC1085773
InChI: InChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H
SMILES: [H]Cl.[H]Cl.C12=NCCN1C(C3=CC=C(N4CCCCC4)C=C3)=CC5=C2C=CC=C5
Molecular Formula: C22H25Cl2N3
Molecular Weight: 402.363

SDZ-62-434

* For research use only. Not for human or veterinary use.

CAS No.: 115621-95-9

Inhibitors

Catalog No.: VC1085773

Molecular Formula: C22H25Cl2N3

Molecular Weight: 402.363

Purity: >98% (or refer to the Certificate of Analysis)

SDZ-62-434 - 115621-95-9

CAS No. 115621-95-9
Product Name SDZ-62-434
IUPAC Name 5-(4-(piperidin-1-yl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride
Synonyms SDZ-62-434; SDZ 62 434; SDZ62434
Molecular Formula C22H25Cl2N3
Molecular Weight 402.363
InChI InChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H
InChIKey BKOQATFPPHQOQH-UHFFFAOYSA-N
SMILES [H]Cl.[H]Cl.C12=NCCN1C(C3=CC=C(N4CCCCC4)C=C3)=CC5=C2C=CC=C5
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO
Description SDZ-62-434 is a platelet activating factor inhibitor potentially for the treatment of cancer. Anti-inflammatory effects of SDZ-62-434 seem to be mediated by interrupting the early-activated intracellular signaling cascades composed of phosphoinositide 3-kinase (PI3K)/Akt and NF-kappaB but not Janus kinase-2 (JAK-2), extracellular signal-regulated kinase (ERK), p38, or C-Jun N-terminal kinase (JNK), according to pharmacological, biochemical and functional analyses.
References 1: Lee JY, Rhee MH, Cho JY. Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells. Naunyn Schmiedebergs Arch Pharmacol. 2008 Apr;377(2):111-24. doi: 10.1007/s00210-008-0266-y. PubMed PMID: 18299817.
2: Cheon SH, Park JS, Jeong SH, Chung BH, Choi BG, Cho WJ, Kang BH, Lee CO. Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Arch Pharm Res. 1997 Apr;20(2):138-43. PubMed PMID: 18975191.
3: Houlihan WJ, Munder PG, Handley DA, Nemecek GA. Preclinical pharmacology and possible mechanism of action of the novel antitumor agent 5-(4'-piperidinomethylphenyl)-2,3-dihydroimidazo [2,1-a]isoquinoline. Arzneimittelforschung. 1995 Oct;45(10):1133-7. PubMed PMID: 8595076.
4: Houlihan WJ, Munder PG, Handley DA, Cheon SH, Parrino VA. Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines. J Med Chem. 1995 Jan 20;38(2):234-40. PubMed PMID: 7830265.
5: Brunton VG, Workman P. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434. Br J Cancer. 1993 May;67(5):989-95. PubMed PMID: 8388233; PubMed Central PMCID: PMC1968438.
6: Koenigsmann M, Zafferani M, Danhauser-Riedl S, Reufi B, Houlihan WJ, Thiel E, Berdel WE. Lack of therapeutic effects of platelet activating factor antagonists in WEHI-3B leukemia, human xenotransplanted colorectal and lung cancer and Lewis-lung tumor in vivo. Cancer Lett. 1992 Dec 24;67(2-3):145-56. PubMed PMID: 1483263.
7: Valone FH, Ruis NM. Stimulation of tumour necrosis factor release by cytotoxic analogues of platelet-activating factor. Immunology. 1992 May;76(1):24-9. PubMed PMID: 1628897; PubMed Central PMCID: PMC1421731.
8: Danhauser-Riedl S, Felix SB, Houlihan WJ, Zafferani M, Steinhauser G, Oberberg D, Kalvelage H, Busch R, Rastetter J, Berdel WE. Some antagonists of platelet activating factor are cytotoxic for human malignant cell lines. Cancer Res. 1991 Jan 1;51(1):43-8. PubMed PMID: 1988103.
  

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol